Cas no 1027076-19-2 (5-tert-Butyl-2-chloro-1,3-benzoxazole)

5-tert-Butyl-2-chloro-1,3-benzoxazole 化学的及び物理的性質
名前と識別子
-
- 5-(tert-Butyl)-2-chlorobenzo[d]oxazole
- 5-tert-Butyl-2-chloro-1,3-benzoxazole
- 5-tert-butyl-2-chloro-benzooxazole
- ALBB-004129
- STK502937
- SY085559
- 5-(tert-butyl)-2-chlorobenzoxazole
- EN300-330993
- DB-368834
- FS-6404
- DSJHZFICMUDISP-UHFFFAOYSA-N
- MFCD11053025
- 5-tert-butyl-2-chloro-benzoxazole
- AC2732
- 1027076-19-2
- AKOS000321213
- CS-0440172
- SCHEMBL3068277
- Benzoxazole, 2-chloro-5-(1,1-dimethylethyl)-
-
- MDL: MFCD11053025
- インチ: InChI=1S/C11H12ClNO/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h4-6H,1-3H3
- InChIKey: DSJHZFICMUDISP-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC2=CC(C(C)(C)C)=CC=C2O1
計算された属性
- せいみつぶんしりょう: 209.0607417g/mol
- どういたいしつりょう: 209.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 26Ų
5-tert-Butyl-2-chloro-1,3-benzoxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB405263-1g |
5-tert-Butyl-2-chloro-1,3-benzoxazole; . |
1027076-19-2 | 1g |
€317.00 | 2025-02-21 | ||
Enamine | EN300-330993-0.5g |
5-tert-butyl-2-chloro-1,3-benzoxazole |
1027076-19-2 | 95% | 0.5g |
$231.0 | 2023-02-23 | |
Enamine | EN300-330993-10.0g |
5-tert-butyl-2-chloro-1,3-benzoxazole |
1027076-19-2 | 95% | 10.0g |
$2399.0 | 2023-02-23 | |
abcr | AB405263-5 g |
5-tert-Butyl-2-chloro-1,3-benzoxazole |
1027076-19-2 | 5 g |
€907.00 | 2023-07-19 | ||
abcr | AB405263-500 mg |
5-tert-Butyl-2-chloro-1,3-benzoxazole |
1027076-19-2 | 500 mg |
€272.40 | 2023-07-19 | ||
A2B Chem LLC | AA10404-1g |
5-tert-Butyl-2-chloro-1,3-benzoxazole |
1027076-19-2 | 95% | 1g |
$269.00 | 2024-04-20 | |
Aaron | AR0008VK-50mg |
Benzoxazole, 2-chloro-5-(1,1-dimethylethyl)- |
1027076-19-2 | 95% | 50mg |
$120.00 | 2025-04-03 | |
1PlusChem | 1P0008N8-1g |
Benzoxazole, 2-chloro-5-(1,1-dimethylethyl)- |
1027076-19-2 | 95% | 1g |
$303.00 | 2023-12-26 | |
Chemenu | CM115195-1g |
5-tert-butyl-2-chloro-1,3-benzoxazole |
1027076-19-2 | 95% | 1g |
$411 | 2023-11-26 | |
Enamine | EN300-330993-0.25g |
5-tert-butyl-2-chloro-1,3-benzoxazole |
1027076-19-2 | 95% | 0.25g |
$147.0 | 2023-02-23 |
5-tert-Butyl-2-chloro-1,3-benzoxazole 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
5-tert-Butyl-2-chloro-1,3-benzoxazoleに関する追加情報
5-Tert-butyl-2-chloro-1,3-benzoxazole: A Comprehensive Overview
5-Tert-butyl-2-chloro-1,3-benzoxazole, identified by the CAS number 1027076-19-2, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzoxazoles, which are widely studied for their unique electronic properties and potential applications in various industries. The molecule consists of a benzene ring fused with an oxazole ring, where the oxazole moiety contains a nitrogen atom and an oxygen atom. The substituents at positions 5 and 2—a tert-butyl group and a chlorine atom, respectively—play a crucial role in determining its chemical reactivity and physical properties.
The synthesis of 5-tert-butyl-2-chloro-1,3-benzoxazole typically involves multi-step reactions, often starting from readily available aromatic precursors. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity. Researchers have explored various strategies, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. These efforts have not only improved yield but also opened avenues for scaling up production, making it more accessible for industrial applications.
The electronic structure of 5-tert-butyl-2-chloro-1,3-benzoxazole is influenced by the electron-donating tert-butyl group and the electron-withdrawing chlorine atom. This balance of substituents imparts unique optical and electronic properties to the molecule. For instance, studies have shown that this compound exhibits strong fluorescence under UV light due to its conjugated aromatic system. This property has led to its exploration as a potential candidate for fluorescent sensors and optoelectronic devices.
In terms of applications, 5-tert-butyl-2-chloro-1,3-benzoxazole has found utility in drug discovery and material science. Its ability to act as a building block for more complex molecules has made it valuable in medicinal chemistry. Recent research highlights its role in the development of bioactive compounds targeting specific enzymes and receptors. Additionally, its thermal stability and mechanical strength make it suitable for use in high-performance polymers and composites.
The environmental impact of 5-tert-butyl-2-chloro-1,3-benzoxazole is another area of interest. Studies have been conducted to assess its biodegradability and toxicity under various conditions. These investigations are crucial for ensuring that its production and application align with sustainable practices and regulatory standards.
In conclusion, 5-tert-butyl-2-chloro-1,3-benzoxazole, with its unique chemical structure and versatile properties, continues to be a focal point in scientific research. Its potential applications span across multiple disciplines, driven by ongoing advancements in synthetic methods and material characterization techniques.
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